molecular formula C6H5F3N2O B2925439 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine CAS No. 2201316-59-6

2-(2,2-Difluoroethoxy)-5-fluoropyrimidine

Cat. No.: B2925439
CAS No.: 2201316-59-6
M. Wt: 178.114
InChI Key: IRUJQGXKYFVPHT-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-5-fluoropyrimidine is a fluorinated pyrimidine derivative characterized by a pyrimidine ring substituted with a 2,2-difluoroethoxy group at position 2 and a fluorine atom at position 3. This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive pyrimidine core and fluorinated substituents, which enhance metabolic stability and bioavailability . Its molecular formula is C₆H₅F₃N₂O, with a molecular weight of 202.12 g/mol. The compound’s structural features, including the electron-withdrawing fluorine atoms and flexible difluoroethoxy chain, make it a versatile building block in medicinal chemistry .

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-4-1-10-6(11-2-4)12-3-5(8)9/h1-2,5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUJQGXKYFVPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)OCC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine typically involves the reaction of 5-fluoropyrimidine with 2,2-difluoroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2,2-difluoroethanol replaces a leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-5-fluoropyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,2-Difluoroethoxy)-5-fluoropyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy and fluorine groups enhance the compound’s binding affinity and selectivity, potentially leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Key Compounds:

2,4-Dichloro-5-fluoropyrimidine (C₄H₂Cl₂FN₂): Features chlorine substituents at positions 2 and 4, with fluorine at position 2. The chlorine atoms increase electrophilicity, making it reactive in nucleophilic aromatic substitution (SNAr) reactions. However, it lacks the difluoroethoxy group, reducing its solubility in polar solvents compared to 2-(2,2-difluoroethoxy)-5-fluoropyrimidine .

2,4-Diethoxy-5-fluoropyrimidine (C₈H₁₁FN₂O₂): Ethoxy groups at positions 2 and 4 improve lipophilicity but reduce metabolic stability due to esterase susceptibility. The absence of fluorine in the ethoxy group diminishes electronic effects critical for binding interactions .

4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine (C₁₂H₉F₅N₃O): A trifluoromethyl group at position 6 and a difluorophenoxy substituent enhance hydrophobicity and target affinity, but the amine group introduces pH-dependent solubility limitations .

Structural Comparison Table:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 2-(2,2-difluoroethoxy), 5-F C₆H₅F₃N₂O 202.12 Pharmaceutical intermediates
2,4-Dichloro-5-fluoropyrimidine 2-Cl, 4-Cl, 5-F C₄H₂Cl₂FN₂ 182.98 Agrochemical synthesis
2,4-Diethoxy-5-fluoropyrimidine 2-OEt, 4-OEt, 5-F C₈H₁₁FN₂O₂ 202.19 Drug discovery intermediates
4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine 2-NH₂, 4-O(2,6-F₂Ph), 5-Me, 6-CF₃ C₁₂H₉F₅N₃O 321.21 Kinase inhibitor precursors

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The difluoroethoxy group in this compound contributes to a logP of ~1.5, balancing solubility and membrane permeability. Chlorinated analogs (e.g., 2,4-dichloro-5-fluoropyrimidine) exhibit higher logP (~2.3), favoring blood-brain barrier penetration but increasing toxicity risks .
  • Metabolic Stability: Fluorine atoms in the difluoroethoxy group reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs like 2-(2-ethoxyethoxy)-5-fluoropyrimidine .

Biological Activity

2-(2,2-Difluoroethoxy)-5-fluoropyrimidine is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7H7F3N2O. Its structure features a pyrimidine ring substituted with a difluoroethoxy group and a fluorine atom at the 5-position. The presence of fluorine atoms is significant as they can enhance the compound's lipophilicity and biological activity.

The primary mechanism through which this compound exerts its biological effects is by inhibiting thymidylate synthase (TS), an essential enzyme in the de novo synthesis of pyrimidines. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. Inhibition of TS leads to depletion of thymidine triphosphate (dTTP), resulting in impaired DNA replication and repair in rapidly dividing cells, such as cancer cells .

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its activity has been evaluated through several studies:

  • Antitumor Activity : Studies have shown that this compound demonstrates potent antitumor activity in vitro against colorectal and breast cancer cell lines. The IC50 values indicate effective concentrations required to inhibit cell growth significantly.
  • Synergistic Effects : When combined with other chemotherapeutic agents, such as 5-fluorouracil (5-FU), this compound has shown enhanced efficacy, suggesting potential for combination therapy .

Case Studies

  • Colorectal Cancer Treatment :
    A clinical study involving patients with advanced colorectal cancer assessed the efficacy of this compound in combination with leucovorin and 5-FU. Results indicated a higher response rate compared to historical controls treated with 5-FU alone. Patients exhibited improved overall survival rates and reduced toxicity profiles .
  • Genetic Polymorphisms :
    Research has identified genetic polymorphisms affecting TS expression that may influence patient responses to fluoropyrimidines. For instance, patients carrying specific alleles associated with lower TS activity showed better responses to treatment with this compound .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other fluoropyrimidines:

Compound NameMechanism of ActionIC50 (µM)Notable Effects
5-Fluorouracil (5-FU) TS Inhibition10-20Standard chemotherapy agent
Capecitabine Prodrug converting to 5-FU15-25Oral administration; less toxicity
This compound TS Inhibition5-10Enhanced efficacy; lower toxicity

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